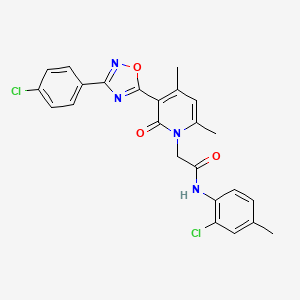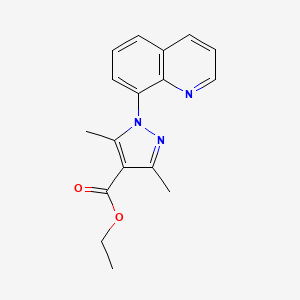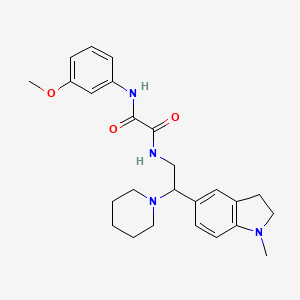
N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide" appears to be a complex molecule that may have pharmacological relevance. While the provided papers do not directly discuss this compound, they do provide insights into related compounds with similar structural features, such as piperidinyl groups and methoxyphenyl moieties, which are often found in molecules with potential therapeutic effects.
Synthesis Analysis
The synthesis of related compounds involves the preparation of butanamides with a piperidinomethyl phenoxy group and a tetrazolylthio moiety, which has shown potent gastric acid antisecretory activity in rats . The synthesis process typically includes the alkylation of a precursor molecule, which in the case of a related benzisoxazole compound, was performed using [11C]methyl trifluoromethanesulfonate in N,N-dimethyl-formamide at room temperature . This suggests that the synthesis of the compound might also involve similar alkylation reactions under controlled conditions to introduce the piperidinyl and methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of compounds with piperidinyl and methoxyphenyl groups is crucial for their interaction with biological targets. The presence of a 1-methyl-1H-tetrazol-5-ylthio moiety as a pharmacophore indicates that such groups can significantly impact the molecule's activity . The structure-activity relationships discussed in the synthesis of related compounds suggest that the arrangement and substitution patterns of these groups are key determinants of their pharmacological properties.
Chemical Reactions Analysis
The chemical reactions involving compounds with piperidinyl and methoxyphenyl groups are likely to be influenced by the presence of these moieties. For instance, the antisecretory activity of related compounds against histamine-induced gastric acid secretion suggests that they may interact with histamine receptors or other components of the gastric acid secretion pathway . The reversible inhibition of acetylcholinesterase by a related benzisoxazole compound indicates that such molecules can also engage in reversible binding with enzymes, which is a common type of chemical reaction in drug action .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with piperidinyl and methoxyphenyl groups, such as solubility, stability, and permeability, are essential for their pharmacokinetic and pharmacodynamic profiles. The related benzisoxazole compound demonstrated good blood-brain barrier permeability in mice, which is a desirable property for central nervous system-active drugs . The specific activities and radiochemical purity achieved during the synthesis of the carbon-11 labeled form of this compound also highlight the importance of purity and activity levels in the pharmacological evaluation of such molecules .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthesis
- This compound is involved in the synthesis of new heterocyclic systems, contributing to advancements in medicinal chemistry and organic synthesis. An example is the efficient synthesis of 1,5-benzothiazepine derivatives, showcasing its role in creating compounds with potential anti-inflammatory activity (Annapurna & Jalapathi, 2014).
Neuropharmacology
- Research on related compounds has shown implications in neuropharmacology, particularly in studying serotonin receptors. For example, studies on WAY-100635 and GR127935 have contributed to understanding the effects on serotonin-containing neurons (Craven, Grahame-Smith, & Newberry, 1994).
Radiopharmaceuticals
- Its derivatives have been explored in the context of radiopharmaceuticals, such as in the synthesis of PET radiotracers for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Medicinal Chemistry
- In medicinal chemistry, derivatives of this compound have been synthesized as α1-adrenergic receptor antagonists with potential uro-selective activity (Rak et al., 2016).
Analgesics
- The compound is part of the synthesis of a new series of 3-methyl-4-(N-phenyl amido)piperidines, which show potential as intravenous analgesics (Lalinde et al., 1990).
Drug Design
- It plays a role in the drug design process, contributing to the development of new pharmaceutical compounds with specific biological targets, such as in the synthesis and structure-activity relationships of acetylcholinesterase inhibitors (Sugimoto et al., 1995).
Eigenschaften
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-28-14-11-19-15-18(9-10-22(19)28)23(29-12-4-3-5-13-29)17-26-24(30)25(31)27-20-7-6-8-21(16-20)32-2/h6-10,15-16,23H,3-5,11-14,17H2,1-2H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFUUFMIARCCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)OC)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B3009785.png)
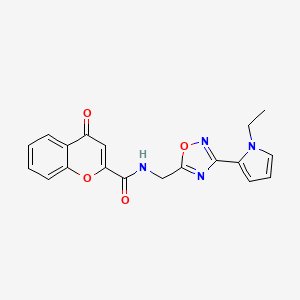
![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3009789.png)
![3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline](/img/structure/B3009793.png)

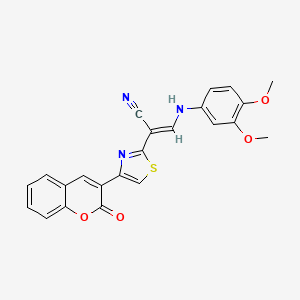
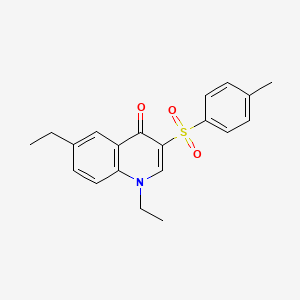
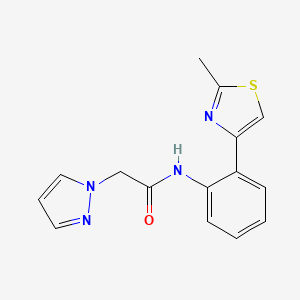

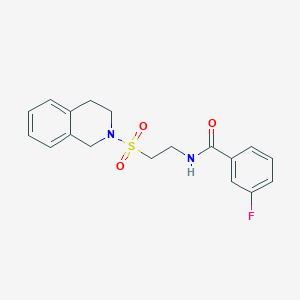

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)
